1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene
Overview
Description
1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene is an organic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenol, 2-fluoro-4-nitrobenzene, and appropriate reagents.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.
Synthetic Route: The synthetic route generally involves the nucleophilic substitution of the bromine atom in 3-bromophenol with the fluorine atom in 2-fluoro-4-nitrobenzene, resulting in the formation of this compound.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(3-Bromophenoxy)-2-fluoro-4-aminobenzene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or nitro group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. Reaction conditions vary depending on the desired transformation.
Scientific Research Applications
1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The specific pathways affected by the compound depend on its chemical structure and the nature of its interactions with biological molecules. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-Bromophenoxy)acetone and 1-(3-Bromophenoxy)-2-nitrobenzene share structural similarities but differ in their functional groups and chemical properties.
Properties
IUPAC Name |
1-(3-bromophenoxy)-2-fluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFNO3/c13-8-2-1-3-10(6-8)18-12-5-4-9(15(16)17)7-11(12)14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWZDBZBTWRFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651870 | |
Record name | 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74660-86-9 | |
Record name | 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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